2,5-Dimethylnonane

Description

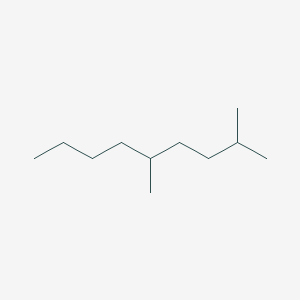

Structure

2D Structure

3D Structure

Properties

CAS No. |

17302-27-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,5-dimethylnonane |

InChI |

InChI=1S/C11H24/c1-5-6-7-11(4)9-8-10(2)3/h10-11H,5-9H2,1-4H3 |

InChI Key |

NQUMJENPNGXAIH-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CCC(C)C |

Canonical SMILES |

CCCCC(C)CCC(C)C |

Synonyms |

2,5-DimethylNonane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of 2,5-Dimethylnonane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and isolation of 2,5-dimethylnonane isomers. Given the interest in branched-chain alkanes as semiochemicals and their potential applications in drug development and other fields, this document outlines a robust synthetic pathway and detailed analytical separation techniques. While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be constructed based on the well-established synthesis of its isomer, 4,5-dimethylnonane, and general principles of organic chemistry.[1]

Synthesis of this compound Isomers

A plausible and efficient three-step synthesis for this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration of the resulting tertiary alcohol, and subsequent hydrogenation of the alkene mixture to yield the final saturated alkane.

Overall Synthetic Pathway:

Figure 1: Proposed three-step synthesis of this compound.

1.1. Experimental Protocol: Grignard Reaction

The first step involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol.[1][2]

-

Reactants: 5-Methyl-2-hexanone and isobutylmagnesium bromide.

-

Procedure:

-

To a solution of isobutylmagnesium bromide in anhydrous diethyl ether, add 5-methyl-2-hexanone dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dimethyl-5-nonanol.

-

1.2. Experimental Protocol: Dehydration of 2,5-Dimethyl-5-nonanol

The tertiary alcohol is then dehydrated to form a mixture of alkene isomers.[1][3][4]

-

Reagents: 2,5-Dimethyl-5-nonanol, phosphorus oxychloride (POCl₃), and pyridine.

-

Procedure:

-

Dissolve the crude 2,5-dimethyl-5-nonanol in pyridine and cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution with stirring.

-

After the addition, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto ice and extract with a nonpolar solvent such as pentane or hexane.

-

Wash the organic extract successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield a mixture of 2,5-dimethylnonene isomers.

-

1.3. Experimental Protocol: Hydrogenation of 2,5-Dimethylnonene Isomers

The final step is the catalytic hydrogenation of the alkene mixture to the desired saturated alkane.[1][5][6]

-

Reagents: Mixture of 2,5-dimethylnonene isomers, hydrogen gas (H₂), and 10% Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Dissolve the mixture of 2,5-dimethylnonene isomers in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by GC or TLC).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Quantitative Data (Based on Analogous Syntheses):

| Step | Reaction | Reactants | Products | Typical Yield | Purity |

| 1 | Grignard Reaction | 5-Methyl-2-hexanone, Isobutylmagnesium bromide | 2,5-Dimethyl-5-nonanol | ~30-40% | Crude |

| 2 | Dehydration | 2,5-Dimethyl-5-nonanol | 2,5-Dimethylnonene Isomers | ~30-35% | Crude |

| 3 | Hydrogenation | 2,5-Dimethylnonene Isomers | This compound | >90% | ~70-80% (before purification) |

Note: Yields and purity are estimates based on the synthesis of 4,5-dimethylnonane and may vary for this compound.[1]

Isolation and Purification of this compound Isomers

The crude product from the synthesis will contain a mixture of this compound isomers (diastereomers and enantiomers) and potentially some unreacted starting materials or byproducts. High-resolution analytical techniques are required for their separation and identification.

2.1. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the primary technique for the separation and analysis of volatile hydrocarbon isomers.[7]

Figure 2: Workflow for the GC-MS analysis of this compound isomers.

2.1.1. Experimental Protocol for GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A nonpolar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for separating hydrocarbon isomers based on their boiling points and molecular shapes.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

2.2. Data Presentation: GC Retention Indices

Kovats retention indices (RI) are used to standardize retention times.

| Compound | Stationary Phase | Retention Index |

| This compound | Standard non-polar | 1024 |

| This compound | Semi-standard non-polar | 1015, 1027 |

| This compound | Standard polar | 1059 |

Data sourced from the NIST Chemistry WebBook.[8][9][10][11]

2.3. Chiral Gas Chromatography for Enantiomeric Separation

To separate the enantiomers of this compound, a chiral stationary phase is required.

-

Column: A cyclodextrin-based chiral column (e.g., beta- or gamma-cyclodextrin derivatives) is often used for the separation of chiral hydrocarbons.

-

Conditions: The oven temperature program would need to be optimized to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature often provide better resolution for chiral separations.

Biological Context and Signaling

Branched alkanes like this compound are known to function as insect pheromones, particularly in Drosophila species.[12][13][14][15] These semiochemicals mediate communication between individuals of the same species, influencing behaviors such as aggregation and mating.

The "signaling pathway" for such pheromones is primarily at the organismal and neural levels rather than intracellular.

Figure 3: Simplified logical flow of pheromone signaling in Drosophila.

At present, specific intracellular signaling cascades triggered by this compound in olfactory sensory neurons are not well-defined in the literature. Research in this area is ongoing and focuses on the identification of specific olfactory receptors and the downstream neural circuits that are activated upon pheromone binding.

This guide provides a foundational understanding of the synthesis and isolation of this compound isomers, drawing upon established chemical principles and analytical techniques. The provided protocols and data serve as a starting point for researchers in the field. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity levels for specific research applications.

References

- 1. ukdiss.com [ukdiss.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Nonane, 2,5-dimethyl- [webbook.nist.gov]

- 9. Nonane, 2,5-dimethyl- [webbook.nist.gov]

- 10. Nonane, 2,5-dimethyl- [webbook.nist.gov]

- 11. This compound | C11H24 | CID 28456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Male cuticular pheromones stimulate removal of the mating plug and promote re-mating through pC1 neurons in Drosophila females | eLife [elifesciences.org]

- 14. dspace.cuni.cz [dspace.cuni.cz]

- 15. Pheromones mediating copulation and attraction in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2,5-Dimethylnonane: A Technical Guide to its Natural Occurrence in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylnonane, a branched-chain alkane, is a constituent of the complex chemical world of insects. As a member of the dimethylalkane family, it is primarily found as a component of cuticular hydrocarbons (CHCs), the waxy layer that coats the exoskeleton of most terrestrial insects. This guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound, with a focus on its presence in insects. While its discovery in the plant kingdom remains elusive, its role in insect chemical communication and physiology is an active area of research. This document details the analytical methods for its detection and quantification, explores its biosynthetic origins, and discusses its potential ecological significance.

Natural Occurrence of this compound in Insects

Dimethylalkanes are a common class of cuticular hydrocarbons in various insect orders, playing crucial roles in preventing desiccation and mediating chemical communication. While the presence of a wide array of dimethylalkanes is well-documented, specific data for this compound is sparse. However, detailed analyses of cuticular hydrocarbon profiles in certain insect groups, particularly ants, have revealed the presence of this specific isomer.

Quantitative Data Summary

The following table summarizes available quantitative data on the relative abundance of this compound in selected insect species. It is important to note that the CHC profile of an insect can vary based on factors such as age, sex, caste, diet, and geographic location.

| Insect Species | Order | Family | Sex/Caste | Relative Abundance (%) of this compound | Reference |

| Formica polyctena | Hymenoptera | Formicidae | Worker | Present (unquantified) | [1](--INVALID-LINK--) |

| Myrmica rubra | Hymenoptera | Formicidae | Worker | Present (unquantified) | [2](--INVALID-LINK--) |

Note: The current literature search did not yield specific quantitative values for this compound. The table indicates its confirmed presence in the cuticular hydrocarbon profiles of these species. Further targeted quantitative studies are required to determine its precise relative abundance.

Experimental Protocols

The identification and quantification of this compound in insects are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cuticular hydrocarbon extracts.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle.

Materials:

-

Insect specimens (live or preserved)

-

Hexane or Pentane (high-purity, analytical grade)

-

Glass vials with PTFE-lined caps

-

Micropipettes

-

Vortex mixer (optional)

Procedure:

-

Place a single insect or a pooled sample of smaller insects into a clean glass vial.

-

Add a known volume of hexane or pentane to the vial, ensuring the insect is fully submerged. The volume will depend on the size of the insect(s).

-

Allow the extraction to proceed for 5-10 minutes. Gentle agitation or vortexing can be used to facilitate the process.

-

Carefully transfer the solvent containing the extracted CHCs to a new clean vial using a micropipette, leaving the insect(s) behind.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

The final extract is then ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the CHC extract.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250-300 °C

-

Oven Temperature Program:

-

Initial temperature: 50-150 °C (hold for 1-2 min)

-

Ramp: 10-20 °C/min to 300-320 °C

-

Final hold: 10-20 min

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Data Analysis:

-

Identification: Individual compounds are identified by comparing their mass spectra with libraries such as NIST and by their retention indices relative to a series of n-alkane standards.

-

Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Biosynthesis of this compound

The biosynthesis of methyl-branched alkanes like this compound in insects is a complex process that occurs primarily in specialized cells called oenocytes. It is an extension of the fatty acid synthesis pathway.

Key Steps:

-

Precursor Synthesis: The biosynthesis starts with precursors from primary metabolism, such as acetyl-CoA and propionyl-CoA.

-

Fatty Acid Synthase (FAS) and Elongases: A multifunctional Fatty Acid Synthase (FAS) and a series of elongase enzymes are responsible for building the carbon backbone of the hydrocarbon.

-

Methylation: Methyl branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific steps during the elongation process. The positioning of the methyl groups is determined by the specific elongase enzymes involved.

-

Reduction and Decarbonylation: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final hydrocarbon.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound has not yet been elucidated, its presence as a cuticular hydrocarbon suggests a role in chemical communication. CHCs in social insects, such as ants, are critical for nestmate recognition, acting as a "colony odor." The unique blend of hydrocarbons allows ants to distinguish between nestmates and non-nestmates.

The following diagrams illustrate the general workflow for CHC analysis and the proposed logic for its role in insect communication.

Figure 1. Experimental workflow for the analysis of insect cuticular hydrocarbons.

References

The Enigmatic Role of 2,5-Dimethylnonane in Chemical Ecology: A Technical Guide for Future Research

A comprehensive overview of the potential biological activities of 2,5-dimethylnonane and its enantiomers, providing a framework for investigation based on the known roles of structurally related semiochemicals.

For Immediate Release

[City, State] – While the specific biological activity of this compound remains largely uncharacterized in the scientific literature, its structural class—branched-chain alkanes—is of significant interest in the fields of chemical ecology and drug development. This technical guide consolidates the current understanding of the biological roles of similar dimethylalkanes in insect communication and provides a detailed roadmap for the future investigation of this compound and its distinct enantiomers.

Branched alkanes are integral components of the cuticular hydrocarbon profiles of many insects, serving as crucial chemical signals for a variety of behaviors, including mate recognition, aggregation, and trail-following. Although no specific studies have yet identified this compound as a semiochemical in any particular insect species, its chemical structure suggests it could play a significant role in such interactions. This guide offers researchers and drug development professionals a foundational understanding and practical protocols to explore this untapped potential.

Quantitative Data on Structurally Related Dimethylalkanes

To provide a comparative framework, the following table summarizes quantitative data on the biological activity of other dimethylalkanes that have been identified as insect pheromones.

| Compound | Insect Species | Pheromone Type | Behavioral Threshold | Electrophysiological Response (EAG) | Reference |

| 3,7-Dimethylpentadecane | Poplar leafminer moth (Leucoptera sinuella) | Sex Pheromone | Data not publicly available | Not specified | [1] |

| 5,11-Dimethylpentacosane | Greater wax moth (Galleria mellonella) | Sex Pheromone (Synergist) | Not specified | Not specified | [2] |

| 4,8-Dimethyldecanal | Red flour beetle (Tribolium castaneum) | Aggregation Pheromone | Not specified | Not specified | [1] |

| 3-Methylheptacosane | Parasitic wasp (Lariophagus distinguendus) | Contact Sex Pheromone | Not specified | Not specified | [3][4] |

Experimental Protocols

To facilitate the investigation of this compound, this section details standardized protocols for key experimental assays.

Protocol 1: Insect Behavioral Bioassay (Olfactometer)

This protocol is designed to assess the behavioral response of insects to volatile compounds like this compound.

Materials:

-

Y-tube or four-arm olfactometer

-

Purified air source (charcoal-filtered)

-

Flow meters

-

Test insects (e.g., ants, beetles)

-

Synthetic this compound (racemic mixture and individual enantiomers, if available)

-

Solvent (e.g., hexane)

-

Filter paper

Procedure:

-

Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution to a filter paper strip. A solvent-only filter paper serves as the control.

-

Acclimatization: Allow the solvent to evaporate completely from the filter paper before placing it in the olfactometer arm.

-

Experimental Setup: Connect the olfactometer arms to the purified air source with a constant, controlled airflow.

-

Insect Introduction: Introduce a single insect at the base of the olfactometer.

-

Observation: Record the time the insect takes to make a choice and which arm it enters. An insect is considered to have made a choice if it moves a set distance into an arm.

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test) to determine if there is a significant preference for any of the stimuli compared to the control.

Protocol 2: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

EAG system (amplifier, data acquisition)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution

-

Test insect

-

Stimulus delivery system (puff generator)

-

Synthetic this compound

Procedure:

-

Antenna Preparation: Excise an antenna from a live insect and mount it between two glass capillary electrodes filled with saline solution.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying the test compound are injected into this stream.

-

Recording: Record the baseline electrical potential of the antenna. Upon stimulation, any change in potential (depolarization) is recorded as the EAG response.

-

Data Analysis: Measure the amplitude of the EAG responses to different concentrations of this compound and compare them to the response to a standard compound and a solvent control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on insect cell lines.

Materials:

-

Insect cell line (e.g., Sf9 from Spodoptera frugiperda)

-

Cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the insect cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (with a solvent control).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control.

Hypothetical Signaling Pathway for Olfactory Reception

The following diagram illustrates a generalized signaling pathway for the detection of an odorant like this compound by an insect's olfactory receptor neuron.

Future Directions

The lack of specific research on this compound presents a unique opportunity for discovery. Future studies should focus on:

-

Screening: Analyzing the cuticular hydrocarbon profiles of a wide range of insect species using GC-MS to identify the natural occurrence of this compound.

-

Synthesis: Developing an efficient enantioselective synthesis to obtain pure (R)- and (S)-2,5-dimethylnonane for bioassays.

-

Bioassays: Conducting the behavioral and electrophysiological assays detailed in this guide to determine the specific biological activity of each enantiomer.

-

Mechanism of Action: If a biological activity is identified, further research into the specific olfactory receptors and neural pathways involved will be crucial.

This technical guide provides the necessary framework to begin unraveling the potential biological significance of this compound and its enantiomers. The protocols and comparative data herein are intended to serve as a valuable resource for researchers poised to explore this uncharted area of chemical ecology.

References

2,5-Dimethylnonane: A Volatile Organic Compound Biomarker in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are gaining significant attention in the scientific community as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. These carbon-based chemical compounds, present in exhaled breath, blood, and urine, can provide a real-time snapshot of an individual's metabolic state. Among the myriad of VOCs, 2,5-Dimethylnonane, a branched-chain alkane, has emerged as a candidate biomarker associated with certain malignancies. This technical guide provides a comprehensive overview of this compound as a VOC biomarker, focusing on its association with cancer, analytical methodologies for its detection, and its potential biochemical origins.

Association with Cancer

While research specifically isolating this compound is still emerging, studies on structurally similar methylated alkanes have demonstrated a significant association with cancer, particularly breast and lung cancer.

A study on volatile organic metabolites in the exhaled breath of patients with breast disease identified a related compound, 2,5,6-trimethyloctane , as a potential biomarker. The levels of this compound were found to be significantly higher in breast cancer patients compared to healthy individuals and patients with benign breast conditions like cyclomastopathy and mammary gland fibroma.[1] This suggests that altered metabolic pathways in breast cancer cells may lead to the increased production and exhalation of such branched-chain alkanes.

In the context of lung cancer, while direct evidence for this compound is limited, various other branched-chain alkanes have been identified as potential biomarkers. For instance, a study identified 5-(2-methylpropyl)nonane as one of the VOCs that differed significantly between lung cancer patients and healthy controls.[2] The presence of these methylated alkanes in the breath of cancer patients points towards a common underlying biochemical mechanism.

Table 1: Association of this compound and Structurally Similar Compounds with Cancer

| Compound | Cancer Type | Biological Matrix | Observation | Reference |

| 2,5,6-Trimethyloctane | Breast Cancer | Exhaled Breath | Significantly higher levels in breast cancer patients compared to controls.[1] | [1] |

| 5-(2-methylpropyl)nonane | Lung Cancer | Exhaled Breath | Differentially expressed in lung cancer patients. | [2] |

Biochemical Origin and Signaling Pathway

The prevailing hypothesis for the origin of this compound and other branched-chain alkanes in cancer patients is linked to increased oxidative stress and subsequent lipid peroxidation .[3][4][5] Cancer cells exhibit a high metabolic rate and produce excessive reactive oxygen species (ROS), leading to cellular damage.[2][3]

ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction of lipid peroxidation.[6][7] This process generates a variety of breakdown products, including volatile alkanes. Specifically, the structure of this compound suggests it may originate from the oxidative degradation of branched-chain fatty acids or through the peroxidation of larger unsaturated fatty acids, followed by specific cleavage events.

The metabolism of these alkanes is likely mediated by the cytochrome P450 (CYP) enzyme system .[3][5] In cancer, the expression and activity of certain CYP enzymes can be altered.[3] These enzymes can hydroxylate alkanes, making them more water-soluble for excretion.[8][9][10] An altered CYP profile in cancer patients could lead to a differential pattern of alkane metabolism and excretion, contributing to the unique VOC signature observed in their breath.

Caption: Hypothetical metabolic pathway of this compound generation in cancer.

Experimental Protocols: Detection and Quantification

The gold standard for the analysis of VOCs in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12] This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture like exhaled breath.

Sample Collection and Preconcentration

A typical workflow for the analysis of this compound in exhaled breath involves the following steps:

-

Breath Collection: Subjects exhale into an inert collection bag (e.g., Tedlar® bag) or directly onto a sorbent tube. It is crucial to collect the alveolar air (end-tidal breath) as it is most representative of the compounds in the bloodstream.

-

Preconcentration: Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a preconcentration step is necessary.[8] This is commonly achieved using thermal desorption (TD) tubes packed with one or more sorbent materials. The breath sample is passed through the tube, and the VOCs are trapped on the sorbent.

Caption: General experimental workflow for the analysis of this compound.

GC-MS Analysis

The following is a representative, though general, protocol for the TD-GC-MS analysis of branched-chain alkanes in exhaled breath. Specific parameters may need to be optimized for this compound.

Table 2: Representative TD-GC-MS Protocol for Volatile Alkane Analysis

| Parameter | Specification |

| Thermal Desorption | |

| Sorbent Tube | Multi-bed sorbent tube (e.g., Tenax® TA, Carbograph™, Carboxen™) |

| Desorption Temperature | 280 - 300 °C |

| Desorption Time | 5 - 10 minutes |

| Cold Trap Temperature | -10 °C to 5 °C |

| Trap Desorption | Rapid heating to 300 - 320 °C |

| Gas Chromatography | |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30-60 m length, 0.25 mm i.d., 0.25-1.0 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Oven Temperature Program | Initial temperature of 40-50 °C (hold for 2-5 min), ramp at 5-10 °C/min to 250-280 °C (hold for 5-10 min) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 35-350 |

| Ion Source Temperature | 230 - 250 °C |

| Transfer Line Temperature | 280 °C |

Data Analysis: Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and/or a reference library (e.g., NIST). Quantification is typically performed by creating a calibration curve using known concentrations of a this compound standard.

Challenges and Future Directions

While this compound and other methylated alkanes show promise as cancer biomarkers, several challenges need to be addressed before they can be implemented in a clinical setting.

-

Standardization: There is a need for standardized protocols for breath collection, storage, and analysis to ensure reproducibility across different studies.

-

Confounding Factors: The concentration of VOCs in breath can be influenced by various factors such as diet, smoking, medication, and environmental exposure. Large-scale studies are required to account for these variables.

-

Specificity: While elevated levels of branched alkanes are associated with cancer, they may also be present in other inflammatory conditions due to oxidative stress. Further research is needed to identify a unique panel of VOCs that is specific to a particular cancer type.

-

Quantitative Validation: More studies are required to establish the precise concentration ranges of this compound in healthy individuals versus cancer patients to determine clinically relevant cut-off values.

Future research should focus on longitudinal studies to monitor changes in this compound levels throughout disease progression and in response to treatment. The development of more sensitive and portable analytical devices could also facilitate the use of this compound as a point-of-care diagnostic tool.

Conclusion

This compound, as part of a broader profile of methylated alkanes, represents a promising avenue for the development of non-invasive cancer biomarkers. Its origins in oxidative stress and altered cellular metabolism provide a strong biological rationale for its association with malignancy. While further research and validation are necessary, the continued investigation of this compound and other VOCs holds the potential to revolutionize early cancer detection and personalized medicine.

References

- 1. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early diagnosis of breast cancer from exhaled breath by gas chromatography‐mass spectrometry (GC/MS) analysis: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The analysis of linear and monomethylalkanes in exhaled breath samples by GC×GC-FID and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Thermal Desorption GC/MS identification and quantification of VOCs in the breath - SRA Instruments [srainstruments.com]

- 6. Emerging mechanisms of lipid peroxidation in regulated cell death and its physiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of cancer through exhaled breath: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Role of 2,5-Dimethylnonane in Insect Chemical Ecology: A Methodological and Investigative Guide

Disclaimer: Extensive literature searches did not yield specific data on the role of 2,5-Dimethylnonane in insect chemical ecology. This guide, therefore, presents a hypothetical framework for investigating the potential role of this and similar branched-chain alkanes as semiochemicals. The experimental protocols, data, and signaling pathways described are based on established methodologies and findings for analogous compounds in the field of insect chemical ecology.

Introduction

Insect chemical ecology is the study of how insects use chemical signals to interact with their environment and other organisms. These chemical cues, or semiochemicals, are fundamental to critical behaviors such as mating, foraging, aggregation, and defense. Cuticular hydrocarbons (CHCs), a complex layer of lipids on the insect's surface, are increasingly recognized for their role in chemical communication, acting as contact pheromones that can convey information about species, sex, reproductive status, and colony membership.

Branched-chain alkanes, particularly dimethylalkanes, are common components of insect CHC profiles and have been identified as key signaling molecules in various species. While the specific role of this compound remains uncharacterized, its structural similarity to known insect pheromones suggests it could function as a semiochemical. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and logical frameworks required to investigate the potential role of this compound or other novel branched alkanes in insect chemical ecology.

Hypothetical Roles and Functions

Based on the known functions of other dimethylalkanes in insects, this compound could potentially play a role in:

-

Contact Sex Pheromone: Mediating mate recognition and courtship behavior upon physical contact.

-

Aggregation Pheromone: Inducing the gathering of conspecifics at a particular location.

-

Trail Pheromone (as a minor component): Contributing to the chemical trail used for recruitment and orientation in social insects.

-

Kairomone: Being a cue for predators or parasitoids to locate their host.

-

Allomone: Acting as a defensive compound or a deterrent to competitors.

Experimental Protocols for Investigation

A systematic investigation into the chemical ecology of this compound would involve a multi-step process encompassing chemical analysis, electrophysiology, and behavioral bioassays.

Chemical Analysis: Identification and Quantification

Objective: To determine if this compound is present in the cuticular hydrocarbon profile of a target insect species and to quantify its abundance.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Collection:

-

Insects are collected and can be separated by species, sex, and age.

-

For cuticular hydrocarbon extraction, individual insects are typically immersed in a non-polar solvent like hexane for 5-10 minutes.

-

Internal standards (e.g., n-alkanes of a chain length not present in the insect) are added to the solvent for quantification.

-

-

GC-MS Analysis:

-

The hexane extract is concentrated under a gentle stream of nitrogen.

-

An aliquot of the extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all hydrocarbons.

-

Injector Temperature: 280°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis:

-

The retention time and mass spectrum of this compound in the sample are compared to a synthetic standard.

-

Quantification is achieved by comparing the peak area of the compound to that of the internal standard.

-

Electrophysiology: Assessing Olfactory and Gustatory Responses

Objective: To determine if the insect's sensory system can detect this compound.

Methodology: Electroantennography (EAG) and Single Sensillum Recording (SSR)

-

Preparation:

-

An insect is immobilized, and its antenna is excised.

-

The antenna is mounted between two electrodes using conductive gel.

-

-

Stimulus Delivery:

-

A continuous stream of purified, humidified air is passed over the antenna.

-

A puff of air containing a known concentration of synthetic this compound is introduced into the airstream. A solvent blank is used as a control.

-

-

Data Recording and Analysis:

-

The electrical potential change across the antenna (EAG) or from a single sensillum (SSR) is amplified and recorded.

-

The amplitude of the response (in millivolts) is measured and compared to the control.

-

Dose-response curves can be generated by testing a range of concentrations.

-

Behavioral Bioassays: Determining the Biological Function

Objective: To observe and quantify the behavioral response of the insect to this compound.

Methodology: Y-tube Olfactometer and Trail-Following Assay

-

Y-tube Olfactometer (for volatile compounds):

-

A Y-shaped glass tube allows an insect to choose between two air streams.

-

One arm of the Y-tube receives air passed over a filter paper treated with a solution of this compound in a solvent.

-

The other arm receives air passed over a filter paper treated with the solvent alone (control).

-

An individual insect is introduced at the base of the Y-tube, and its choice of arm is recorded.

-

The experiment is repeated with multiple individuals to assess statistical significance.

-

-

Trail-Following Assay (for contact or short-range volatile cues):

-

A trail of a solution of this compound is drawn on a substrate (e.g., filter paper). A control trail is drawn with the solvent.

-

An insect is placed at the start of the trail, and its ability and duration of following the trail are recorded.

-

This is particularly relevant for testing potential trail pheromone components in social insects.

-

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experiments described above, illustrating how quantitative findings would be structured.

Table 1: Hypothetical Electroantennogram (EAG) Responses of a Beetle Species to this compound and Related Compounds.

| Compound | Concentration (µg/µL) | Mean EAG Response (mV ± SE) |

| This compound | 1 | 0.8 ± 0.1 |

| 10 | 1.5 ± 0.2 | |

| 100 | 2.8 ± 0.3 | |

| n-Nonane | 100 | 0.5 ± 0.1 |

| 2-Methylnonane | 100 | 1.2 ± 0.2 |

| Hexane (Control) | - | 0.1 ± 0.05 |

Table 2: Hypothetical Behavioral Responses in a Y-tube Olfactometer Assay.

| Test Stimulus | Number of Insects Choosing Test Arm | Number of Insects Choosing Control Arm | Percentage Choosing Test Arm | P-value |

| This compound | 42 | 18 | 70% | < 0.01 |

| n-Nonane | 32 | 28 | 53% | > 0.05 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and hypothetical signaling pathways.

Caption: Experimental workflow for identifying and characterizing a novel insect semiochemical.

Caption: Hypothetical signaling pathway for the detection of this compound.

Conclusion

While the specific role of this compound in insect chemical ecology is currently unknown, its chemical structure places it within a class of compounds known to be important semiochemicals. The methodologies outlined in this guide provide a robust framework for investigating its potential functions. A combination of analytical chemistry, electrophysiology, and behavioral assays is essential to move from the identification of a compound to the elucidation of its ecological significance. Future research in this area will undoubtedly uncover new chemical signaling systems and provide novel avenues for the development of targeted and environmentally benign pest management strategies.

Olfactory Response of Insects to 2,5-Dimethylnonane: A Methodological and Data-Centric Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the olfactory response of any insect species to 2,5-Dimethylnonane. Consequently, this guide provides a comprehensive framework and detailed methodologies based on studies of structurally similar compounds, primarily other dimethylalkanes that have been identified as insect semiochemicals. The experimental protocols, data presentation formats, and visualizations provided herein are illustrative and should be adapted for investigations into this compound.

Introduction

In the intricate world of insect chemical communication, branched alkanes play a crucial role as pheromones and kairomones, mediating behaviors such as mating, aggregation, and host location. While specific research on the olfactory response to this compound is not yet available, its structural similarity to known insect semiochemicals, such as the sex pheromone components of the hemlock looper, Lambdina fiscellaria (5,11-dimethylheptadecane and 2,5-dimethylheptadecane), suggests its potential as a behaviorally active compound for certain insect species.[1]

This technical guide outlines the requisite experimental framework to investigate the olfactory responses of insects to this compound. It provides detailed protocols for key electrophysiological and behavioral assays, standardized formats for data presentation, and conceptual diagrams of the underlying biological and experimental processes. This document is intended to serve as a foundational resource for researchers initiating studies in this area and for professionals in drug development seeking to understand the methodologies for identifying and characterizing novel insect attractants or repellents.

Electrophysiological Assays

Electrophysiological techniques are fundamental for determining whether an insect's olfactory system can detect a specific volatile compound. These methods measure the electrical activity of olfactory sensory neurons (OSNs) upon stimulation.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna, providing a general assessment of olfactory detection.[2][3][4]

-

Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base using micro-scissors.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.[2][3][4]

-

Stimulus Preparation: A solution of this compound is prepared in a high-purity solvent (e.g., hexane or paraffin oil) at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). A small aliquot (e.g., 10 µL) of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. The solvent is allowed to evaporate completely.

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) are passed through the stimulus-containing pipette and directed at the antenna.

-

Data Recording: The electrical potential changes (depolarizations) across the antenna are amplified and recorded using specialized software. The amplitude of the EAG response (in millivolts, mV) is measured as the maximum depolarization from the baseline.

-

Controls: A solvent-only control and a positive control (a known EAG-active compound for the tested species) are included in each experiment.

-

Data Normalization: To account for variations in antennal responsiveness, EAG responses to test compounds are often normalized relative to the response to the positive control or a standard compound.

Single Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum. This allows for the characterization of the response specificity of different neuron classes.

-

Insect Preparation: The insect is immobilized in a holder, and its antenna is stabilized to prevent movement.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is inserted into another part of the insect's body, often the eye.

-

Stimulus Delivery: Stimulus preparation and delivery are similar to the EAG protocol, although lower concentrations are often used.

-

Data Recording: The action potentials from the OSNs within the sensillum are recorded. The response is quantified by counting the number of spikes in a defined time window after stimulus presentation and subtracting the background spike frequency.

-

Neuron Identification: Different OSNs within the same sensillum can often be distinguished by their spike amplitudes.

Behavioral Assays

Behavioral assays are essential to determine the ecological relevance of an olfactory cue, i.e., whether it elicits attraction, repulsion, or another behavioral response.

Olfactometer Assays

Olfactometers are devices that allow insects to choose between different air streams carrying distinct odors.

-

Apparatus: A Y-shaped glass or acrylic tube is used. A purified and humidified air stream is split and passed through two arms of the "Y".

-

Stimulus and Control: The air in one arm passes over a source containing this compound (e.g., a filter paper treated with the compound), while the air in the other arm passes over a solvent-only control.

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.

-

Replication: The experiment is replicated multiple times with new insects for each trial. The positions of the treatment and control arms are switched between trials to avoid positional bias.

Data Presentation

Quantitative data from electrophysiological and behavioral experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Electroantennogram (EAG) Responses of [Insect Species] to this compound and Related Compounds

| Compound | Concentration (µg) | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| This compound | 10 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available | |

| 5,11-Dimethylheptadecane | 10 | Hypothetical Data | Hypothetical Data |

| 100 | Hypothetical Data | Hypothetical Data | |

| 2,5-Dimethylheptadecane | 10 | Hypothetical Data | Hypothetical Data |

| 100 | Hypothetical Data | Hypothetical Data | |

| Positive Control | 10 | Hypothetical Data | 100 |

| Solvent Control | - | Hypothetical Data | 0 |

Table 2: Behavioral Response of [Insect Species] to this compound in a Y-Tube Olfactometer

| Treatment | Control | No. Choosing Treatment | No. Choosing Control | No Choice | P-value | Behavioral Response |

| This compound (10 µg) | Solvent | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound (100 µg) | Solvent | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams that would be essential in a guide on the olfactory response to this compound.

References

- 1. 5,11-Dimethylheptadecane and 2,5-Dimethyl-heptadecane: Sex pheromone components of the geometrid moth,Lambdina fiscellaria fiscellaiia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ento.psu.edu [ento.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermophysical Properties of 2,5-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermophysical properties of 2,5-Dimethylnonane (CAS Registry Number: 17302-27-1). This branched alkane, with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol , is a subject of interest in various research and industrial applications, including its potential use as a solvent or component in complex fluid mixtures.[1][2][3][4][5] Understanding its physical behavior is crucial for process design, modeling, and safety assessments.

Core Thermophysical Data

The following tables summarize the essential thermophysical data for this compound. The data has been compiled from critically evaluated sources and provides a basis for a wide range of scientific and engineering calculations.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][3][4][5][6][7] |

| Molecular Weight | 156.31 g/mol | [2][3][6] |

| CAS Registry Number | 17302-27-1 | [1][4][5][7][8] |

| IUPAC Name | This compound | [3] |

Temperature-Dependent Properties

The thermophysical properties of this compound exhibit significant variation with temperature. The data presented below is sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated data.[9]

Table 1: Density of Liquid this compound [9]

| Temperature (K) | Density (g/cm³) |

| 293.15 | 0.741 |

| 298.15 | 0.737 |

| 313.15 | 0.725 |

| 333.15 | 0.709 |

| 353.15 | 0.693 |

| 373.15 | 0.676 |

Table 2: Viscosity of Liquid this compound [9]

| Temperature (K) | Viscosity (mPa·s) |

| 293.15 | 1.05 |

| 298.15 | 0.95 |

| 313.15 | 0.74 |

| 333.15 | 0.55 |

| 353.15 | 0.43 |

| 373.15 | 0.34 |

Table 3: Thermal Conductivity of Liquid this compound [9]

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 293.15 | 0.122 |

| 298.15 | 0.121 |

| 313.15 | 0.117 |

| 333.15 | 0.112 |

| 353.15 | 0.107 |

| 373.15 | 0.102 |

Table 4: Isobaric Heat Capacity of Liquid this compound at 0.1 MPa [9]

| Temperature (K) | Heat Capacity (J/mol·K) |

| 290 | 338.1 |

| 300 | 345.5 |

| 320 | 360.8 |

| 340 | 376.5 |

| 360 | 392.5 |

| 380 | 408.8 |

Experimental Protocols for Thermophysical Property Determination

The accurate determination of thermophysical properties relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited in the context of alkanes.

Density Measurement: Vibrating Tube Densitometry

A common and highly accurate method for determining the density of liquids is the vibrating tube densimeter.

Methodology:

-

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

-

Apparatus: A digital vibrating tube densimeter, a temperature-controlled bath, and a syringe for sample injection.

-

Procedure:

-

Calibrate the instrument using two reference fluids of known density, typically dry air and deionized water.

-

Inject a small, bubble-free sample of this compound into the U-tube.

-

Allow the sample to thermally equilibrate to the desired temperature, controlled by the circulating bath.

-

The instrument measures the oscillation period of the tube, from which the density is calculated automatically.

-

Measurements are repeated at various temperatures to establish the temperature-density relationship.

-

Viscosity Measurement: Rotational Viscometry

Rotational viscometers are versatile instruments for measuring the dynamic viscosity of liquids.

Methodology:

-

Principle: A spindle is rotated at a constant angular velocity within the sample fluid. The torque required to maintain this constant rotation is measured, which is proportional to the fluid's viscosity.

-

Apparatus: A rotational viscometer with a set of spindles, a temperature-controlled sample cell, and a calibration standard.

-

Procedure:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of this compound.

-

Calibrate the viscometer using a certified viscosity standard.

-

Place a known volume of the sample into the temperature-controlled cell and allow it to reach thermal equilibrium.

-

Immerse the rotating spindle into the sample to the specified depth.

-

Start the motor and allow the reading to stabilize. The instrument will display the dynamic viscosity.

-

Perform measurements across a range of temperatures to determine the viscosity-temperature profile.

-

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a widely used technique for measuring the thermal conductivity of fluids.

Methodology:

-

Principle: A thin platinum wire immersed in the liquid is heated by a step-wise voltage pulse. The rate at which the wire's temperature increases over a short period is measured. This temperature rise is related to the thermal conductivity of the surrounding fluid.

-

Apparatus: A transient hot-wire apparatus, including a measurement cell, a thin platinum wire, a Wheatstone bridge for resistance (and thus temperature) measurement, and a programmable power source.

-

Procedure:

-

The sample of this compound is placed in the measurement cell, ensuring the hot wire is fully submerged.

-

The sample is brought to the desired measurement temperature and allowed to become quiescent to minimize convection.

-

A short duration (typically 1 second) heating pulse is applied to the wire.

-

The change in the wire's resistance is recorded as a function of time.

-

The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.

-

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for determining the heat capacity of materials.

Methodology:

-

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference pan at the same rate. This difference is proportional to the sample's heat capacity.

-

Apparatus: A differential scanning calorimeter, hermetically sealed sample pans, and a sapphire standard for calibration.

-

Procedure:

-

Perform a baseline run with two empty sample pans to establish the instrument's heat flow characteristics.

-

Calibrate the instrument using a sapphire standard of known heat capacity.

-

A precisely weighed sample of this compound is hermetically sealed in a sample pan.

-

The sample and an empty reference pan are placed in the DSC cell.

-

The sample is heated at a constant rate over the desired temperature range.

-

The heat flow to the sample is measured and compared to the baseline and sapphire runs to calculate the specific heat capacity as a function of temperature.

-

Workflow for Thermophysical Property Determination

The following diagram illustrates a typical workflow for the experimental determination and analysis of the thermophysical properties of a liquid such as this compound.

Caption: Workflow for the experimental determination of thermophysical properties.

This guide provides a foundational understanding of the thermophysical properties of this compound, essential for its application in research and development. The provided data and experimental outlines serve as a valuable resource for professionals requiring accurate physical property information for modeling, process design, and scientific investigation.

References

- 1. Highly precise experimental device for determining the heat capacity of liquids under pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Molecular modelling of the thermophysical properties of fluids: expectations, limitations, gaps and opportunities - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05423J [pubs.rsc.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. calnesis.com [calnesis.com]

- 6. Workflow for Thermodynamics Property Calculations [doc.comsol.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylnonane (C₁₁H₂₄) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS.

Principle of the Method

The GC-MS analysis of this compound is based on the principle of separating volatile compounds using gas chromatography followed by detection and identification using mass spectrometry. A sample containing the analyte is vaporized in the GC inlet and transported by an inert carrier gas through a capillary column. The separation of this compound from other components in the mixture is achieved based on its boiling point and its interaction with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the identification of this compound.

Data Presentation

Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions. While the molecular ion peak for branched alkanes can be weak or absent, its presence confirms the molecular weight of the compound.[1] The fragmentation of branched alkanes is influenced by the stability of the resulting carbocations, with cleavage often occurring at the branching points.

Key Molecular Information for this compound: [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| CAS Number | 17302-27-1 |

| Kovats Retention Index (Standard non-polar) | 1024 |

Major Mass Fragments for this compound:

A representative mass spectrum of this compound is available through the NIST WebBook.[1] The fragmentation pattern is a key identifier. For branched alkanes, characteristic fragment ions arise from cleavage at the branching points. Common fragments for alkanes include alkyl ions with general formula [CₙH₂ₙ₊₁]⁺.

Quantitative Analysis Data

Quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion is plotted against the concentration. The following table presents typical quantitative parameters that can be achieved for the analysis of branched alkanes using GC-MS.

| Parameter | Typical Value | Notes |

| Linearity Range | 0.05 - 10 µg/mL | The linear response range can be evaluated by analyzing a series of calibration standards. |

| Correlation Coefficient (R²) | ≥ 0.995 | A value close to 1 indicates a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.004 - 0.076 µg/mL | The instrumental LOD can be determined from the standard deviation of the response and the slope of the calibration curve.[3] |

| Limit of Quantification (LOQ) | 0.008 - 0.164 µg/mL | The instrumental LOQ is typically determined as the concentration at which the signal-to-noise ratio is at least 10:1.[3] |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to extract this compound and remove interfering substances.

1. Liquid-Liquid Extraction (LLE) for Water Samples:

-

To a 100 mL water sample, add a suitable organic solvent such as hexane or dichloromethane.

-

Shake the mixture vigorously for 2-3 minutes to allow for the partitioning of this compound into the organic phase.

-

Allow the layers to separate and carefully collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

2. Solid-Phase Extraction (SPE) for Complex Matrices:

-

Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent (e.g., hexane) followed by the sample solvent.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences.

-

Elute this compound with a non-polar solvent like hexane.

-

Concentrate the eluate to a final volume of 1 mL.

-

The purified extract is ready for injection into the GC-MS.

3. Headspace Analysis for Volatile Matrices:

-

Place a known amount of the solid or liquid sample into a headspace vial.

-

Seal the vial and heat it at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

-

A sample of the headspace gas is then automatically injected into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines the recommended instrument parameters for the GC-MS analysis of this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 200°C, and hold for 5 minutes.[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Mandatory Visualizations

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Compound Identification

Caption: Logical steps for the identification of this compound.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 2,5-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from a variety of matrices.[1] This application note provides a detailed protocol for the sampling of 2,5-dimethylnonane, a volatile branched alkane, using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound and other VOCs can serve as potential biomarkers in various fields, and their accurate detection is crucial.

The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[1] For volatile compounds like this compound, HS-SPME is the preferred method, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending fiber lifetime. The selection of the appropriate SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility.[2][3]

Recommended Materials and Instrumentation

Materials:

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad coverage of volatile and semi-volatile metabolites, including alkanes.[2] A 100 µm Polydimethylsiloxane (PDMS) fiber can also be effective for general hydrocarbon analysis.[1]

-

SPME Manual Holder or Autosampler

-

20 mL Headspace Vials with PTFE/Silicone Septa

-

Heating block or water bath for temperature control

-

Analytical standard of this compound (CAS: 17302-27-1)[4]

-

Internal Standard (e.g., d-labeled analog or a non-interfering hydrocarbon)

-

Sample Matrix (e.g., biological fluid, environmental sample)

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS)

-

GC Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.

Experimental Protocols

SPME Fiber Conditioning

Before its first use, and briefly before each analysis, the SPME fiber must be conditioned to remove any contaminants.

-

Insert the SPME fiber into the GC injection port.

-

Set the injector temperature to the manufacturer's recommendation for the specific fiber (e.g., 250-270 °C for DVB/CAR/PDMS).

-

Extend the fiber and allow it to condition for 30-60 minutes.

-

Retract the fiber and remove it from the injector.

Sample Preparation

-

Place an accurately measured amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a 20 mL headspace vial.

-

If required, add an internal standard to the vial.

-

Immediately seal the vial with a PTFE/Silicone septum and cap.

-

For quantitative analysis, prepare a series of calibration standards in the same matrix as the samples.

Headspace SPME Extraction

The optimization of extraction parameters is crucial for method performance.[3] The following are recommended starting conditions that should be optimized for your specific application.

-

Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).[2]

-

Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes) to allow analytes to partition into the headspace.

-

Insert the SPME device through the vial septum and expose the conditioned fiber to the headspace above the sample.

-

Extract for a defined period (e.g., 20-30 minutes).[2] It is critical to keep the extraction time consistent across all samples and standards.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for analysis.

GC-MS Analysis

-

Insert the SPME needle into the GC inlet.

-

Extend the fiber to desorb the extracted analytes. The injector should be in splitless mode to maximize the transfer of analytes to the column.

-

Desorption is typically performed at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes).

-

Start the GC-MS data acquisition upon injection.

-

After desorption, retract the fiber and remove the SPME device from the injector. The fiber can be reconditioned for a few minutes before the next sample.

Data Presentation

The following tables provide an example of how to present quantitative data for the analysis of this compound using SPME-GC-MS. The values presented are hypothetical and should be determined experimentally.

Table 1: Optimized HS-SPME and GC-MS Parameters

| Parameter | Optimized Value |

| HS-SPME Conditions | |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Sample Volume | 3 mL |

| Equilibration Temperature | 60 °C |

| Equilibration Time | 15 min |

| Extraction Time | 20 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 3 min |

| GC-MS Conditions | |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-300 |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 2: Method Validation Data (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantification (LOQ) | 1.5 ng/L |

| Precision (RSD%) - Intra-day | < 5% |

| Precision (RSD%) - Inter-day | < 10% |

| Accuracy (Recovery %) | 92-108% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the SPME process.

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Caption: Analyte partitioning in Headspace SPME.

References

- 1. ukm.my [ukm.my]

- 2. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonane, 2,5-dimethyl- [webbook.nist.gov]

Chiral Separation of 2,5-Dimethylnonane Enantiomers by Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylnonane is a branched-chain alkane that possesses chiral centers, leading to the existence of stereoisomers. In the fields of chemical ecology, particularly in the study of insect pheromones, and in the development of stereospecific synthetic pathways, the ability to separate and quantify the individual enantiomers of such molecules is of paramount importance. The distinct stereoisomers of a chiral compound can elicit significantly different, or even opposing, biological activities. Consequently, robust analytical methods for chiral discrimination are essential for accurate biological studies and for ensuring the enantiomeric purity of synthesized compounds.

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and highly effective technique for the resolution of volatile enantiomers like this compound. Cyclodextrin-based CSPs, in particular, have demonstrated exceptional utility in separating non-polar compounds such as branched alkanes. The underlying principle of this separation lies in the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin selector. The subtle differences in the stability of these complexes result in differential retention times on the chromatographic column, thereby enabling their separation. This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers using a commercially available cyclodextrin-based capillary GC column.

Quantitative Data

The following table summarizes representative quantitative data for the chiral separation of this compound enantiomers. These values are based on typical performance characteristics of cyclodextrin-based chiral GC columns for analogous branched-chain alkanes.

| Parameter | Value |

| Enantiomer 1 Retention Time (min) | 22.5 |

| Enantiomer 2 Retention Time (min) | 23.1 |

| Resolution (Rs) | > 1.5 |

Experimental Protocols

This section details the methodology for the chiral GC separation of this compound enantiomers.

1. Sample Preparation

-

Prepare a stock solution of racemic this compound in a high-purity volatile solvent such as n-hexane or pentane at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working standard with a concentration of 10 µg/mL by serial dilution with the same solvent.

-

Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.

2. Gas Chromatography (GC) Conditions

The following GC conditions are provided as a robust starting point and may be optimized for specific instrumentation and analytical requirements.

| GC Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Chiral Column | Cyclodextrin-based CSP (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C, and hold for 5 minutes. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Data Acquisition | Utilize appropriate chromatography data system software. |

3. Procedure

-

System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

-

Injection: Inject 1 µL of the prepared this compound working standard into the GC.

-

Data Acquisition: Initiate the GC run and acquire the chromatogram.

-

Peak Identification: Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

-

Analysis: Integrate the peak areas to determine the relative proportions of each enantiomer and calculate the enantiomeric excess (ee%) if required.

Visualizations

The following diagrams illustrate the key experimental workflow for the chiral GC separation of this compound enantiomers.

Caption: Experimental workflow for chiral GC analysis.